3'-Methyl-3-phenylpropiophenone
Overview
Description
3’-Methyl-3-phenylpropiophenone is a synthetic organic compound with the molecular formula C16H16O . It has a molecular weight of 224.3 . It is also known by its common names such as 3’-Methyl-3-phenyl-2-propen-1-one, Desoxyephedrine, or P-2-P.
Synthesis Analysis
3’-Methyl-3-phenylpropiophenone is commonly used in the synthesis of illegal drugs such as methamphetamine and 3,4-methylenedioxy-methamphetamine (MDMA or Ecstasy). An alternative synthesis of propiophenone and other specialty ketones utilizes a vapor-phase cross-decarboxylation process. In the case of propiophenone, benzoic acid is reacted with propionic acid at high temperatures over a catalyst .Molecular Structure Analysis
The IUPAC name for 3’-Methyl-3-phenylpropiophenone is 1-(3-methylphenyl)-3-phenyl-1-propanone . The InChI code for this compound is 1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Methyl-3-phenylpropiophenone include a molecular weight of 224.3 . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
1. Chemical Reactions and Synthesis
Vinylphosphonium Salt Mediated Reactions
The compound is involved in reactions mediated by vinylphosphonium salts. This includes the addition of catechol to alkyl propiolates in the presence of Ph3P, leading to various chemical derivatives like methyl 2-(1,3-benzodioxol-2-yl)acetate (Yavari et al., 2006).
Palladium-Catalyzed Reactions
Another application is in palladium-catalyzed reactions with aryl bromides, resulting in multiple arylation through C-C and C-H bond cleavages. This process yields products like 1,1,2,2-tetraarylethanes (Wakui et al., 2004).
Base-Catalyzed Condensation
The compound also undergoes base-catalyzed condensation, leading to the formation of various novel compounds. This demonstrates its versatility in chemical synthesis (Sakan et al., 1972).
2. Material Science Applications
- Organic Solar Cells: In the field of material science, particularly in the development of organic solar cells, the compound's derivatives are explored. For example, the study of thin poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester films, widely used in plastic solar cells, shows significantimportance in this area. The structural properties of these films are crucial for their efficiency in solar energy conversion (Erb et al., 2005).
3. Organic Chemistry and Catalysis
Electrophilic Cyclization
The compound plays a role in selenium-promoted electrophilic cyclization of arylpropiolamides. This process is used to synthesize 3-organoselenyl spiro[4,5]trienones, indicating its relevance in advanced organic synthesis and catalysis (Recchi et al., 2020).
Cross-Coupling Reactions
It is also involved in cross-coupling reactions, such as the meta-C–H arylation and methylation of phenolic derivatives, highlighting its utility in complex organic transformations (Wan et al., 2013).
4. Photochemical Studies
- Photochemical Reactions: The compound's derivatives are studied in photochemical reactions, providing insights into the mechanisms of photochemical processes in solution. This has implications in fields like photophysics and photochemistry (Carroll & Hammond, 1972).
5. Biomedical Research
- Allosteric Modifiers of Hemoglobin: Derivatives of the compound have been explored as allosteric modifiers of hemoglobin. This research is significant for clinical and biological areas that require modulation of hemoglobin's oxygen-binding properties (Randad et al., 1991).
properties
IUPAC Name |
1-(3-methylphenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAUGOXFTYSNGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476047 | |
Record name | 3'-METHYL-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methyl-3-phenylpropiophenone | |
CAS RN |
54095-43-1 | |
Record name | 3'-METHYL-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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